molecular formula C11H11Cl3O B124840 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane CAS No. 150780-71-5

5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane

Cat. No. B124840
M. Wt: 265.6 g/mol
InChI Key: QPYADSJHFDKSTO-UHFFFAOYSA-N
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Description

“5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane” is a chemical compound. Based on its name, it contains a pentane (five-carbon alkane) backbone with a carbonyl group (C=O) at the first carbon, a chlorine atom at the fifth carbon, and a 3,4-dichlorophenyl group attached to the first carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dichlorophenyl compound with a 5-chloro-1-pentanone derivative. The exact method would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a linear five-carbon chain (the pentane backbone), with a carbonyl group (C=O) at one end, a chlorine atom at the other end, and a 3,4-dichlorophenyl group attached to the carbonyl carbon .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The carbonyl group is a common site for nucleophilic attack, and the chlorine atoms could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to its large hydrocarbon portion .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols and Their Effects on Aquatic Environments

  • Chlorophenols, including compounds similar to 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane, have been evaluated for their environmental impact. They exhibit moderate toxicity to mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. Bioaccumulation is expected to be low, but these compounds can exert strong organoleptic effects (Krijgsheld & Gen, 1986).

Biodegradation of Chlorinated Phenols

  • Zero valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting a pathway for mitigating the environmental impact of such compounds. The removal process involves dechlorination, sorption, and co-precipitation (Gunawardana, Singhal, & Swedlund, 2011).

Toxicological Aspects

Toxicity and Mechanisms in Fish

  • Chlorophenols can cause oxidative stress, affect the immune system, disrupt endocrine functions, induce apoptosis, and foster a cancer-prone environment in fish. These toxic effects may be direct or through metabolic products, highlighting the importance of understanding the toxicological mechanisms of chlorinated compounds (Ge et al., 2017).

Chlorinated Hydrocarbons as Endocrine Disruptors

  • Compounds like DDT and its metabolite DDE, similar in nature to chlorinated phenyl compounds, act as endocrine disruptors in humans and wildlife. They demonstrate how chlorinated compounds can impact reproductive and immune systems through estrogen-disrupting action, potentially implicating mitochondrial function as part of their mode of action (Burgos-Aceves et al., 2021).

Safety And Hazards

The safety and hazards of this compound would depend on its exact properties. As a general rule, compounds with similar structures can pose hazards due to their reactivity (such as the carbonyl group) or their toxicity (such as the chlorine atoms) .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. If it has interesting reactivity, it could be studied as a new reagent for chemical synthesis. If it has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

5-chloro-1-(3,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYADSJHFDKSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645149
Record name 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane

CAS RN

150780-71-5
Record name 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150780-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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